Cas no 115730-30-8 ((4aR,8aR)-decahydroquinoline)
(4aR,8aR)-decahydroquinoline structure
Product Name:(4aR,8aR)-decahydroquinoline
CAS-Nr.:115730-30-8
MF:C9H17N
MW:139.23798251152
CID:1100028
PubChem ID:66313
Update Time:2025-04-20
(4aR,8aR)-decahydroquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4aR,8aR)-decahydro-Quinoline
- tetra-hydroquinoline
- (4aR,8aR)-decahydroquinoline
- Quinoline, decahydro-, cis-
- (4aR,8aS)-decahydroquinoline
- trans-Decahydroquinoline
- Z1203731004
- AI3-16561
- (4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
- Rac-(4aR,8aR)-decahydroquinoline
- EINECS 233-752-5
- BS-26096
- (4aR,8aR)-rel-Decahydroquinoline
- 10343-99-4
- cis-Decahydrochinolin
- EN300-118342
- cis-Decahydroquinoline
- POTIYWUALSJREP-RKDXNWHRSA-N
- AKOS026741922
- Quinoline, decahydro-, (4aR,8aR)-rel-
- (A+/-)-cis-decahydroquinoline
- 767-92-0
- 115730-30-8
- SCHEMBL242797
-
- Inchi: 1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m1/s1
- InChI-Schlüssel: POTIYWUALSJREP-RKDXNWHRSA-N
- Lächelt: N1CCC[C@H]2CCCC[C@@H]12
Berechnete Eigenschaften
- Genaue Masse: 139.136
- Monoisotopenmasse: 139.136
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 111
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 12A^2
- XLogP3: 2
Experimentelle Eigenschaften
- Dichte: 0.901
- Siedepunkt: 201°Cat760mmHg
- Flammpunkt: 68.3°C
- Brechungsindex: 1.467
- PSA: 12.03000
- LogP: 2.25740
(4aR,8aR)-decahydroquinoline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-118342-50mg |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 90.0% | 50mg |
$591.0 | 2023-10-03 | |
| Enamine | EN300-118342-100mg |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 90.0% | 100mg |
$771.0 | 2023-10-03 | |
| Enamine | EN300-118342-250mg |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 90.0% | 250mg |
$1099.0 | 2023-10-03 | |
| Enamine | EN300-118342-500mg |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 90.0% | 500mg |
$1733.0 | 2023-10-03 | |
| Enamine | EN300-118342-1000mg |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 90.0% | 1000mg |
$2221.0 | 2023-10-03 | |
| Enamine | EN300-118342-2500mg |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 90.0% | 2500mg |
$4355.0 | 2023-10-03 | |
| Enamine | EN300-118342-5000mg |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 90.0% | 5000mg |
$6441.0 | 2023-10-03 | |
| Enamine | EN300-118342-10000mg |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 90.0% | 10000mg |
$9550.0 | 2023-10-03 | |
| Enamine | EN300-118342-0.1g |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 95.0% | 0.1g |
$771.0 | 2025-03-21 | |
| Enamine | EN300-118342-0.25g |
(4aR,8aR)-decahydroquinoline |
115730-30-8 | 95.0% | 0.25g |
$1099.0 | 2025-03-21 |
(4aR,8aR)-decahydroquinoline Verwandte Literatur
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
115730-30-8 ((4aR,8aR)-decahydroquinoline) Verwandte Produkte
- 2051-28-7(1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline)
- 6287-19-0(2,4-Dimethylpiperidine)
- 280-38-6(2-Azabicyclo[2.2.2]octane)
- 912771-29-0(2-(piperidin-3-yl)azepane)
- 6621-47-2(2-(2,2-dicyclohexylethyl)piperidine)
- 109667-09-6(Cyclohexanamine,4-methyl-N-(4-methylcyclohexyl)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
烟台朗裕新材料科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge